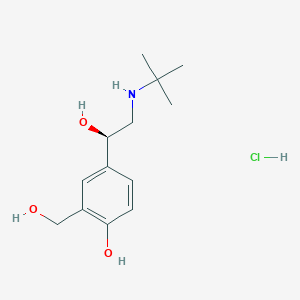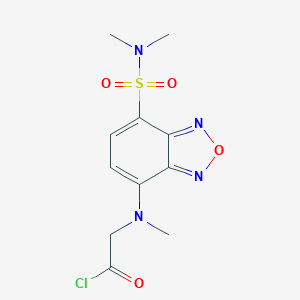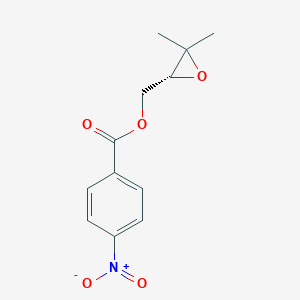
1,2,4,5-Tetrachloro-3,6-dimethylbenzene
Overview
Description
The compound "1,2,4,5-Tetrachloro-3,6-dimethylbenzene" is a chlorinated derivative of benzene, where four hydrogen atoms are substituted by chlorine atoms and two by methyl groups. This structure is part of a broader class of polyhalogenated and polymethylated benzenes, which are of interest due to their unique chemical and physical properties. These compounds are often used as intermediates in the synthesis of more complex molecules and materials.
Synthesis Analysis
The synthesis of halogenated and methylated benzene derivatives can be achieved through various methods. For instance, the synthesis of sterically hindered phosphine derivatives of fluorobenzene is performed by aromatic nucleophilic substitution, as seen in the preparation of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Similarly, bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes are synthesized by reacting hexabromobenzene with Grignard reagents, followed by iodination . These methods highlight the versatility of halogenated benzenes as precursors for further functionalization.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can exhibit interesting features due to steric hindrance. For example, in the case of 1,4-diiodo-2,3,5,6-tetraarylbenzenes, increasing steric pressure can lead to non-planar benzene rings . The molecular structure of 1,2,4,5-tetrafluorobenzene has been studied by electron diffraction and ab initio calculations, revealing a slight deviation from perfect hexagonal symmetry .
Chemical Reactions Analysis
Halogenated benzenes can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). For example, 2,3,5,6-tetrachloronitrobenzene reacts with diamines under high pressure to yield cyclization products . These reactions are influenced by factors such as pressure and the nature of the substituents, which can lead to different products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. For instance, the presence of halogen atoms can significantly affect the electron distribution within the molecule, which in turn influences properties like reactivity and boiling point. The crystal structures of these compounds can also exhibit polymorphism, as seen in different forms of chloro-dimethoxy-dimethylbenzene . These properties are crucial for understanding the behavior of these compounds in various applications.
Scientific Research Applications
Crystal Structures and NQR Spectra
1,2,4,5-Tetrachloro-3,6-dimethylbenzene has been studied for its crystal structure and the temperature dependence of its 35Cl NQR frequencies. The compound crystallizes monoclinically and the plane of nitro groups is perpendicular to the benzene ring. This information is vital for understanding the compound's physical properties and behavior (Wigand et al., 1987).
Reaction Kinetics
The compound is utilized in experimental studies to understand reaction kinetics. For example, its bromination reactions have been compared to those of other dimethylbenzene derivatives. These studies provide insights into how substituents like nitrile affect reaction rates and the formation of intermediate compounds (Villalba et al., 2018).
Electrochemical Reduction
Research has explored the electrochemical reduction of halobenzenes, including 1,2,4,5-tetrachloro-3,6-dimethylbenzene, at carbon cathodes. This study provides insights into the halogen dance phenomenon during electrolysis and contributes to our understanding of electrochemical processes in organic chemistry (Mubarak & Peters, 1997).
Synthesis of Ammonium Quinone Derivatives
1,2,4,5-Tetrachloro-3,6-dimethylbenzene serves as an intermediate in synthesizing ammonium quinone derivatives. Understanding its role in these syntheses contributes to the broader field of organic synthesis, particularly in the preparation of complex organic compounds (Wiedenfeld et al., 2004).
Benzylic Nucleophilic Substitution
The compound's behavior in nucleophilic substitution reactions has been a subject of interest. Studies have focused on its reactivity under acidic conditions, providing valuable data for understanding substitution reactions in complex organic molecules (Alonso et al., 1990).
Safety And Hazards
properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSQZGJZQUVGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236565 | |
| Record name | 2,3,5,6-Tetrachloro-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrachloro-3,6-dimethylbenzene | |
CAS RN |
877-10-1 | |
| Record name | 1,2,4,5-Tetrachloro-3,6-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-p-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloro-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrachloro-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachloro-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-Tetrachloro-p-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT3W4X6WHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)




